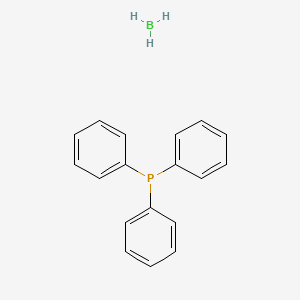

Borane;triphenylphosphane

Description

Borane-triphenylphosphane (CAS: 2049-55-0) is a Lewis acid-base adduct formed by the coordination of triphenylphosphane (PPh₃) with borane (BH₃). Its molecular formula is C₁₈H₁₅P·H₃B, with a molecular weight of 276.12 g/mol . The compound is widely used in organic synthesis as a reducing agent, stabilizer for reactive intermediates, and catalyst in cross-coupling reactions. Its stability arises from the electron-deficient borane moiety binding to the lone pair on phosphorus, which inhibits oxidation of the P(III) center .

Properties

IUPAC Name |

borane;triphenylphosphane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15P.BH3/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;/h1-15H;1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHVBILDTVBDARQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18BP | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Polymerization Catalysis

Triphenylborane in Polymerization:

Triphenylborane serves as an effective catalyst in various polymerization processes. It has been utilized in the copolymerization of epoxides with carbon dioxide (CO₂) and isocyanates to produce polycarbonate copolymers and polyurethanes. These reactions are particularly significant due to their ability to utilize CO₂, a greenhouse gas, as a feedstock for valuable materials .

- Key Findings:

Table 1: Summary of Polymerization Reactions Using BPh₃

| Reaction Type | Substrates | Products | Yield (%) |

|---|---|---|---|

| Copolymerization with CO₂ | Epoxides + CO₂ | Polycarbonates | High |

| Copolymerization with Isocyanates | Epoxides + Isocyanates | Polyurethanes | High |

| Hydrocyanation | Olefins + BPh₃ | Adiponitrile (Nylon Intermediate) | Industrial |

Metal-Free Catalysis

Role in Metal-Free Catalysis:

BPh₃ has emerged as a prominent catalyst in metal-free organic transformations. Its applications include hydrogenation reactions and the activation of small molecules like CO₂ and alkenes.

-

Hydrogenation Reactions:

BPh₃ can catalyze the hydrogenation of various substrates, including alkenes and imines, demonstrating its utility in producing amines and alcohols without the need for metal catalysts . -

Activation of CO₂:

As a component of frustrated Lewis pairs (FLPs), BPh₃ effectively activates CO₂ for reductive transformations, enabling the conversion of CO₂ into methanol or methane under mild conditions .

Table 2: Summary of Metal-Free Catalytic Reactions Using BPh₃

| Reaction Type | Substrates | Products | Conditions |

|---|---|---|---|

| Hydrogenation | Alkenes | Alkanes | Mild Temperature |

| Reductive Amination | Aldehydes + Silanes | Amines | Room Temperature |

| CO₂ Reduction | CO₂ + Silanes | Methanol/Methane | Mild Conditions |

Reducing Agent in Organic Synthesis

Application as a Reducing Agent:

BPh₃ is widely recognized for its ability to reduce carbonyl compounds effectively. This property is exploited in various organic synthesis applications, including the reduction of ketones and aldehydes to alcohols.

- Key Insights:

Table 3: Summary of Reductive Applications Using BPh₃

| Reaction Type | Substrates | Products | Selectivity |

|---|---|---|---|

| Reduction | Aldehydes | Primary Alcohols | High |

| Reduction | Ketones | Secondary Alcohols | High |

Case Studies

Case Study 1: Polymerization with CO₂

In a recent study, researchers demonstrated the use of BPh₃-catalyzed copolymerization of epoxides with CO₂ to produce high-performance polycarbonates. The reaction conditions were optimized to achieve yields exceeding 90% with minimal side products, showcasing BPh₃'s potential in sustainable polymer chemistry .

Case Study 2: Hydrogenation Reactions

Another investigation focused on the hydrogenation of N-benzylidene aniline using BPh₃ as a catalyst. The study revealed that BPh₃ could effectively convert the imine into the corresponding amine under mild conditions, emphasizing its utility in synthetic organic chemistry without metal contaminants .

Chemical Reactions Analysis

Formation and Structural Basis

The adduct forms when triphenylphosphine donates its lone pair from the sp³-hybridized phosphorus atom to the empty p-orbital of boron in , converting boron’s hybridization from sp² (trigonal planar) to sp³ (tetrahedral) . This dative bond stabilizes the electron-deficient boron center:

Key Properties:

-

Bond strength: Trialkylphosphine-borane adducts exhibit stronger bonds () compared to triarylphosphine-boranes () .

Reduction of Carbonyl Compounds

acts as a mild reducing agent for ketones and aldehydes, converting them to alcohols under controlled conditions .

Example Reaction:

Applications:

Hydroboration of Alkenes

The complex participates in hydroboration reactions, adding boron to alkenes to form organoboranes, which are precursors to alcohols or amines .

Mechanism:

Anti-Markovnikov addition, with boron attaching to the less substituted carbon.

Example:

Deprotection via Borane Transfer

undergoes borane transfer to amines, a critical step in deprotecting phosphine-borane adducts. This reaction proceeds via an S<sub>N</sub>2-like mechanism with second-order kinetics .

Key Findings:

| Parameter | Value/Observation | Source |

|---|---|---|

| Rate constant () | (varies with amine) | |

| Activation entropy () | Negative () | |

| Solvent effect | Apolar solvents (e.g., THF) enhance rates |

Optimized Conditions for Deprotection:

-

Use cyclic amines (e.g., DABCO) in THF at elevated temperatures .

-

High initial concentrations of both reactants to leverage bimolecular kinetics .

Coordination with Metal Centers

serves as a ligand in coordination chemistry, forming stable complexes with transition metals (e.g., Rh, Pd) .

Applications:

-

Catalysis: Enhances selectivity in hydrogenation and cross-coupling reactions .

-

Example: catalyzes alkene hydrogenation at ambient conditions.

Reactivity with Alkynes

The adduct reacts with terminal alkynes (e.g., phenylacetylene) to form zwitterionic phosphonium-borate salts via cycloaddition and insertion :

Key Insight:

-

The reaction involves regioselective activation of the alkyne, followed by insertion into the P→B bond .

Thermodynamic Stability and Back-Bonding

The adduct exhibits enhanced stability due to back-donation from boron to phosphorus’s vacant d-orbitals. This effect is absent in , where fluorine’s electronegativity inhibits back-bonding .

Comparative Bond Strengths:

| Adduct | Bond Strength (, kcal/mol) |

|---|---|

| 20–25 | |

| 30–40 |

Synthetic Protocols

Preparation of Ph3P⋅BH3\text{Ph}_3\text{P}·\text{BH}_3Ph3P⋅BH3 :

-

Reactants: Triphenylphosphine () and () in dry THF.

-

Conditions: Stirred under at 0°C, followed by glacial acetic acid addition.

Typical Workup:

Analytical Characterization

Comparison with Similar Compounds

Comparison with Similar Compounds

Phosphine-Borane Complexes

Borane-triphenylphosphane belongs to a broader class of phosphine-borane adducts. Key comparisons include:

- Key Differences :

Transition Metal-Phosphine Complexes

Triphenylphosphane is also a common ligand in metal complexes. Comparisons with borane-triphenylphosphane include:

- Key Differences :

Other Lewis Acid-Base Adducts

Borane-triphenylphosphane can be contrasted with adducts involving different Lewis acids:

- Key Differences :

Stability and Reactivity

Q & A

Q. Methodology :

Systematic Replication : Reproduce studies under controlled humidity and stoichiometry.

Kinetic Profiling : Use in-situ NMR to track intermediate formation.

Statistical Meta-Analysis : Compare data across studies using tools like Cochrane Review methods to identify bias or outliers .

Advanced: What mechanistic insights explain the role of Borane-triphenylphosphane in stereoselective reductions?

Answer:

The complex acts as a Lewis acid-base pair, where BH₃ transfers hydrides to electrophilic centers (e.g., ketones), while PPh₃ stabilizes transition states via π-backbonding. For example, in alkene hydroboration:

Electrophilic Attack : BH₃ coordinates to the electron-rich alkene.

Hydride Transfer : Stereochemistry is dictated by steric hindrance from PPh₃.

Phosphine Dissociation : PPh₃ leaves, enabling borane regeneration.

Validation : Isotopic labeling (e.g., D₂O quenching) and DFT calculations corroborate these steps .

Basic: What safety protocols are critical when handling Borane-triphenylphosphane?

Answer:

- Ventilation : Use fume hoods to avoid inhalation of BH₃ vapors (acute toxicity data in ).

- Moisture Control : Store under nitrogen/argon to prevent explosive BH₃ hydrolysis.

- PPE : Wear nitrile gloves and safety goggles; avoid skin contact due to potential phosphine sensitization .

Advanced: How can researchers address contradictions in toxicity data for Borane-triphenylphosphane?

Answer:

Conflicting toxicity reports may arise from:

- Impurity Variability : Commercial samples often contain triphenylphosphine oxide or residual solvents.

- Assay Sensitivity : In vitro vs. in vivo models yield different endpoints.

Q. Resolution :

Purify Samples : Column chromatography or sublimation removes impurities.

Standardized Testing : Follow Agency for Toxic Substances and Disease Registry (ATSDR) guidelines for dose-response studies .

Class-Based Extrapolation : Compare to organophosphate toxicity profiles (e.g., cholinesterase inhibition) .

Advanced: What strategies optimize Borane-triphenylphosphane in asymmetric catalysis?

Answer:

- Chiral Modifiers : Introduce enantiopure ligands (e.g., BINOL) to PPh₃ to bias hydride transfer.

- Solvent Engineering : Use chiral ionic liquids to enhance stereocontrol.

- Kinetic Resolution : Monitor enantiomeric excess (ee) via HPLC with chiral columns.

Case Study : Asymmetric reduction of α-keto esters achieved 95% ee using (R)-BINOL-modified PPh₃·BH₃ .

Basic: How does Borane-triphenylphosphane compare to other reducing agents (e.g., NaBH₄) in terms of reactivity?

Answer:

| Parameter | PPh₃·BH₃ | NaBH₄ |

|---|---|---|

| Reduction Power | Moderate (selective) | High (broad-range) |

| Solubility | Organic solvents | Polar aprotic solvents |

| Byproducts | PPh₃ oxide | Borate salts |

| Steric Control | High (PPh₃ bulk) | Low |

PPh₃·BH₃ excels in sterically hindered substrates but requires anhydrous conditions .

Advanced: How can computational methods predict Borane-triphenylphosphane reactivity in novel reactions?

Answer:

- DFT Calculations : Model transition states to predict regioselectivity (e.g., Fukui indices for electrophilic sites).

- Molecular Dynamics : Simulate solvent effects on BH₃ dissociation kinetics.

- Machine Learning : Train models on existing catalytic data to forecast yields.

Validation : Cross-check with experimental ¹¹B NMR shifts (δ ~10–15 ppm for tetracoordinated boron) .

Basic: What are the common decomposition pathways of Borane-triphenylphosphane, and how are they mitigated?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.